molecular formula C23H18N4O2 B2415874 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 1788678-51-2

2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2415874
CAS No.: 1788678-51-2
M. Wt: 382.423
InChI Key: KWPRNSVEWUQYEU-UHFFFAOYSA-N
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Description

2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a benzo[d]isoxazole ring fused with an imidazo[1,2-a]pyridine moiety

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2/c1-15-7-6-12-27-14-20(25-23(15)27)16-8-2-4-10-18(16)24-22(28)13-19-17-9-3-5-11-21(17)29-26-19/h2-12,14H,13H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPRNSVEWUQYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)CC4=NOC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed oxidative annulation of 3-(1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one with alkenes using benzimidazole as a directing group . This method allows for the formation of the fused bicyclic structure essential for the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

C19H19N3O\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}

Anticancer Activity

Recent studies have indicated that derivatives of benzo[d]isoxazole exhibit significant anticancer properties. For example, compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.
  • Case Study : A study published in PubMed highlighted the effectiveness of similar compounds as EPAC antagonists, which play a role in cancer cell signaling pathways .

Neuroprotective Effects

Research has also explored the neuroprotective potential of benzo[d]isoxazole derivatives. The compound's ability to cross the blood-brain barrier makes it a suitable candidate for treating neurodegenerative diseases.

  • Mechanism of Action : It is hypothesized that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues.
  • Case Study : Investigations into related compounds have shown promising results in models of neurodegeneration, suggesting potential therapeutic applications for conditions like Alzheimer's disease.

Antimicrobial Properties

Another area of application is the antimicrobial activity of benzo[d]isoxazole derivatives. The unique structure allows these compounds to interact with microbial targets effectively.

  • Mechanism of Action : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.
  • Case Study : Research has documented the effectiveness of similar compounds against various bacterial strains, indicating potential for development as new antibiotics.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via signaling pathway modulationPubMed
NeuroprotectiveReduces oxidative stressMDPI
AntimicrobialDisrupts microbial cell membranesSciendo

Table 2: Comparative Analysis of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-(benzo[d]isoxazol-3-yl)-N-(phenyl)acetamideAnticancer10PubMed
5-(furan-2-yl)-N-(pyridine-4-yl)butyl)isoxazole-3-carboxamideAntimicrobial15Sigma-Aldrich
4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidineNeuroprotective20MDPI

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Research indicates that the compound may exhibit its biological effects through several mechanisms:

  • Kinase Inhibition : The compound has been shown to modulate the activity of various receptor kinases, which play critical roles in cellular signaling pathways. This modulation can lead to effects on cell proliferation and apoptosis .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures possess antimicrobial properties against various bacterial strains. The presence of the benzo[d]isoxazole moiety is hypothesized to enhance this activity by influencing membrane permeability or targeting specific bacterial enzymes .
  • Cytotoxicity : In vitro assays have demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the imidazo and phenyl rings significantly impact biological activity. For instance, electron-donating groups tend to enhance potency, while electron-withdrawing groups may reduce it .
  • Molecular Modifications : Modifications at specific positions on the benzo[d]isoxazole and imidazo rings have resulted in compounds with improved selectivity and reduced toxicity profiles. This highlights the importance of fine-tuning chemical structures to achieve desired biological outcomes .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of a related compound in vitro against several cancer cell lines, including breast and lung cancer cells. The results indicated that the compound induced significant apoptosis at micromolar concentrations, with IC50 values ranging from 5 to 15 µM depending on the cell line tested.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/ml against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity compared to standard antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectIC50/MIC Values
AnticancerInduces apoptosis5 - 15 µM
AntimicrobialInhibits bacterial growthMIC = 32 µg/ml
Kinase InhibitionModulates receptor kinasesNot quantified

Table 2: Structure-Activity Relationships

Compound VariantSubstituent TypeBiological Activity
Compound AElectron-donatingHigh potency
Compound BElectron-withdrawingReduced activity
Compound CNo substituentModerate activity

Q & A

Q. Advanced Research Focus

  • Systematic substituent variation : Modify the 8-methyl group on the imidazo[1,2-a]pyridine or the benzoisoxazole’s substituents to assess impact on potency .
  • Fragment-based drug design : Use X-ray or cryo-EM structures of target proteins to guide rational modifications .
  • Free-energy perturbation (FEP) calculations : Predict binding affinity changes upon substituent alterations .

How can computational modeling enhance understanding of this compound’s mechanism of action?

Q. Advanced Research Focus

  • Molecular docking : Map binding poses in targets like kinase domains or GPCRs using AutoDock Vina or Schrödinger .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over time to identify key residues for binding .
  • QSAR models : Corrogate electronic (e.g., logP, polar surface area) and bioactivity data to predict ADMET properties .

How should researchers address contradictory data in biological assays (e.g., variable IC₅₀ across cell lines)?

Q. Advanced Research Focus

  • Dose-response validation : Repeat assays with standardized protocols (e.g., consistent cell passage numbers, serum conditions) .
  • Off-target profiling : Use proteome-wide affinity capture (e.g., thermal shift assays) to identify unintended targets .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., N-substituted imidazo[1,2-a]pyridines) to identify trends .

What methodologies are recommended for synthesizing analogs with improved solubility?

Q. Advanced Research Focus

  • PEGylation : Introduce polyethylene glycol chains to the acetamide group to enhance hydrophilicity .
  • Salt formation : Screen counterions (e.g., hydrochloride, mesylate) during crystallization .
  • Prodrug strategies : Modify the benzoisoxazole moiety with ester groups for pH-dependent release .

How can researchers optimize formulation for in vivo studies?

Q. Advanced Research Focus

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability .
  • Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to assess half-life and tissue distribution .
  • Stability testing : Monitor degradation under varying pH and temperature conditions via accelerated stability protocols .

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